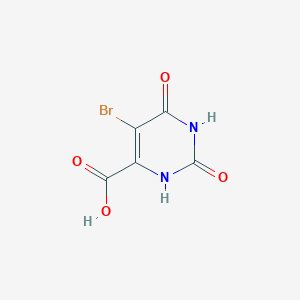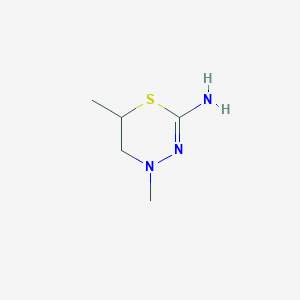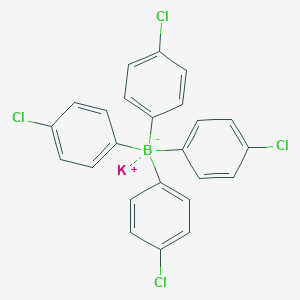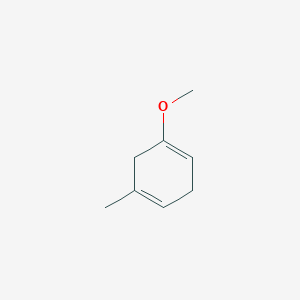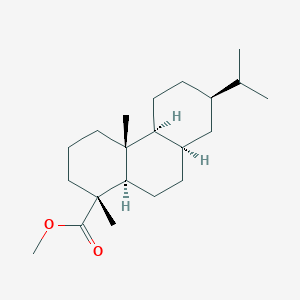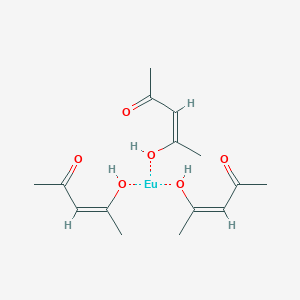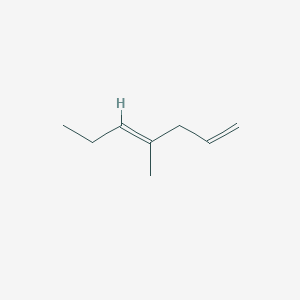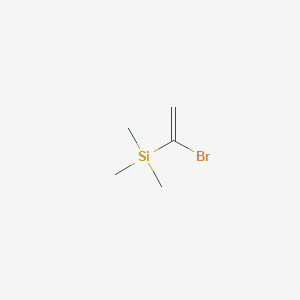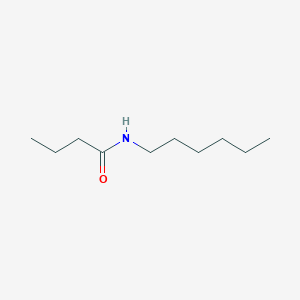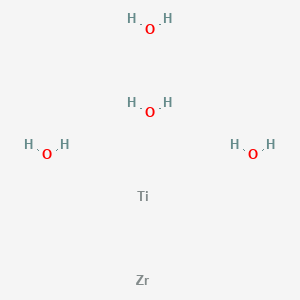
Titanium;zirconium;tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium and zirconium are vital components of modern infrastructure and technology . Zirconium(IV) sulfate is a family of inorganic salts with the formula Zr(SO 4) 2 (H 2 O) n where n = 0, 4, 5, 7 . These species are related by the degree of hydration. They are white or colourless solids that are soluble in water . Zirconium(IV) Sulfate Tetrahydrate is a moderately water and acid soluble Zirconium source for uses compatible with sulfates .
Synthesis Analysis
Zirconium sulfate is prepared by the action of sulfuric acid on zirconium oxide . The advantages of zirconium-hydride powders over zirconium powders are confirmed in the course of synthesis of the 60Zr–40Ti alloy .Molecular Structure Analysis
These compounds adopt complex structures featuring 7- and 8-coordinated Zr centres. Both water and sulfate serve as ligands . The interaction between the ZrO 2 oxide and the Ti–5 wt% Cu melt can be effectively reduced by the addition of Y 2 O 3 .Chemical Reactions Analysis
Spectroscopic techniques of zirconium determination including molecular and atomic spectrometry, X-ray fluorescence analysis, and electrochemical and activation methods are described . It has been confirmed that a significant reaction occurs in the interface of titanium–copper/yttria-stabilized zirconia at high temperatures, and complex copper-containing oxide phase forms near the interface .Physical And Chemical Properties Analysis
Titanium and zirconium have key thermal and atomic properties . Titanium is a lustrous transition metal with a silver color, low density, and high strength. Zirconium is a lustrous, grey-white, strong transition metal that resembles hafnium and, to a lesser extent, titanium .Applications De Recherche Scientifique
Biomedical Applications
Titanium-zirconium alloys have been developed for biomedical applications . The alloys exhibit elevated hardness levels, surpassing commercially pure titanium and Ti-6Al-4V . Tribological studies of Ti-15Zr display superior antifriction and antiwear properties . All alloys exhibit commendable corrosion resistance in simulated body fluid . These properties make them particularly suitable for orthopedic and dental implants .
Material Science
The alloys of Titanium and Zirconium have been studied for their physical, mechanical, and tribological properties . The phase composition and microstructure show the presence of α phases in as-prepared alloys . These properties make them useful in various material science applications.
Corrosion Resistance
The alloys of Titanium and Zirconium have shown excellent corrosion resistance . This makes them suitable for applications where corrosion resistance is a critical factor, such as in marine environments or chemical processing industries.
Ceramic Composite Material
A ceramic material consisting of a binary oxide of zirconium and titanium has been synthesized . This material has been studied for its structural, optical, and dielectric properties . Such materials can find applications in various fields like electronics, optics, and ceramics.
Optoelectronics
The optical characteristics of synthesized pure zirconium and TiO2-doped ZrO2 nanoparticles have been examined . The sintering temperature directly impacted the band gap . This makes them suitable for applications in optoelectronics.
Dielectric Properties
The synthesized nanoparticles’ frequency and dielectric properties such as dielectric constant, dielectric loss, and AC electrical conductivity have been studied . The dielectric constant and dielectric loss of ZrO2 doped with TiO2 demonstrated a significant decrease with increasing frequency . These properties make them useful in applications where dielectric properties are important, such as in capacitors or insulators.
Safety And Hazards
Orientations Futures
A new era for titanium, including greatly expanded engineering applications, may be approaching, thanks to researchers who have developed critical new insights about titanium, including recipes for making better titanium alloys as well as a cryo-forged technique for making industrial-grade titanium . Research and manufacturing technology have greatly improved the offer of bio-ceramics, thanks to the introduction of yttria-partially stabilized tetragonal zirconia polycrystals (Y-TZP), whilst a possible future use of alumina zirconium composites and silicon nitride–titanium nitride composites may further expand the offer of reliable devices .
Propriétés
IUPAC Name |
titanium;zirconium;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H2O.Ti.Zr/h4*1H2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJZHBHNQJPGSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Ti].[Zr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8O4TiZr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431556 |
Source


|
| Record name | Zirconium titanium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium;zirconium;tetrahydrate | |
CAS RN |
12036-70-3 |
Source


|
| Record name | Zirconium titanium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

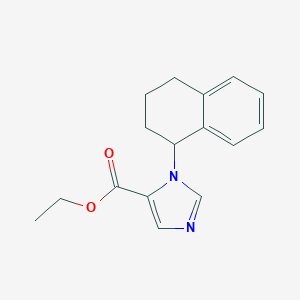
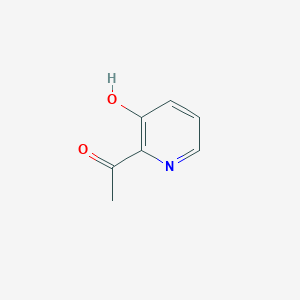
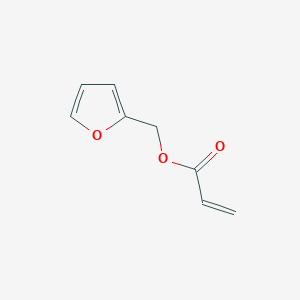

![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)
